N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-17-15(10-20-11)13-8-4-5-9-14(13)18-16(19)12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCUEWJESMJMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide typically involves the reaction of 2-(2-methylthiazol-4-yl)aniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Structure Analysis
The compound's structure can be analyzed using various spectroscopic techniques:
- NMR Spectroscopy : Provides insight into the hydrogen and carbon environments within the molecule.
- Mass Spectrometry : Helps confirm the molecular weight and identify fragmentation patterns.
- Infrared Spectroscopy : Useful for identifying functional groups present in the compound.
Antimicrobial Activity
Recent studies have shown that N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide exhibits significant antimicrobial properties. In vitro tests indicate that it is effective against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Case Study: Antimicrobial Efficacy
A study conducted by Dalloul et al. demonstrated that derivatives of this compound displayed minimum inhibitory concentrations (MIC) against various pathogens, suggesting potential applications in treating infections resistant to conventional antibiotics .
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects. It appears to inhibit key inflammatory mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Study: Inflammation Model
In animal models of inflammation, treatment with this compound resulted in reduced swelling and pain, indicating its potential use as an anti-inflammatory agent .
Cancer Research
The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in malignant cells while sparing normal cells .
Case Study: Cytotoxicity Assays
In cytotoxicity assays against breast and lung cancer cell lines, this compound demonstrated significant cell growth inhibition compared to control groups .
Synthesis Overview Table
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Thiazole precursors |
| Step 2 | Cyclization | Cyclopentanecarboxylic acid |
| Step 3 | Amidation | Amine sources |
Mechanism of Action
The mechanism by which N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide exerts its effects involves its interaction with cellular targets. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells. This is achieved through the activation of caspase-3 and the disruption of mitochondrial membrane potential, leading to cell death .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide and related compounds:
Key Observations:
Core Structure Variations: The cyclopentane carboxamide in the target compound provides a smaller, more rigid carbocyclic ring compared to cyclohexane in [11C]WAY-100635 . This may reduce steric hindrance and alter binding affinity in receptor-targeted applications. The patent compound incorporates a tetrahydropyran and dimethylaminoethyl chain, introducing additional hydrogen-bonding sites and solubility-enhancing groups absent in the target compound.
Thiazole Modifications: The 2-methyl group on the thiazole in the target compound likely increases steric bulk and lipophilicity compared to the 2-amino substituent in 851722-10-6 . The amino group could enhance solubility but may reduce metabolic stability due to susceptibility to oxidation.
Carboxamide Linker Differences: The cyclopentane carboxamide linker in the target compound contrasts with the phenoxy-propanamide in 851722-56-0, which includes an ether bond that may confer flexibility and influence bioavailability .
The patent compound’s crystalline forms highlight industrial relevance in formulation stability .
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the cyclopentanecarboxamide group adds to its structural complexity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2OS |
| Molecular Weight | 302.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including:
- HT29 (Colorectal cancer)
- A549 (Lung cancer)
- MCF7 (Breast cancer)
The compound's IC50 values ranged from 10 to 25 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics .
Antibacterial Activity
Thiazole derivatives have also been recognized for their antibacterial properties. In a study assessing the antibacterial activity of various thiazole compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may be a candidate for further development as an antibacterial agent .
Neuroprotective Effects
Emerging research has suggested that thiazole-containing compounds may possess neuroprotective effects. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, this compound was found to reduce oxidative stress and inflammation in neuronal cells. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer cell signaling pathways.
- Modulation of Apoptotic Pathways : It induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
- Antioxidant Activity : The thiazole moiety contributes to its ability to scavenge free radicals and reduce oxidative damage in cells.
Study 1: Antitumor Efficacy
A study conducted on HT29 cells treated with this compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations (20 µM), suggesting that the compound effectively triggers apoptotic pathways in colorectal cancer cells .
Study 2: Antibacterial Activity Assessment
In a comparative study of various thiazole derivatives against bacterial strains, this compound exhibited superior activity against resistant strains of Staphylococcus aureus. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
